Cyclazosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

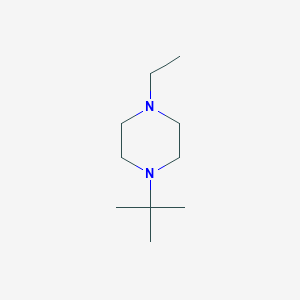

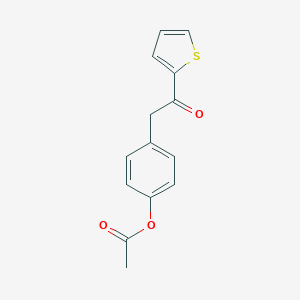

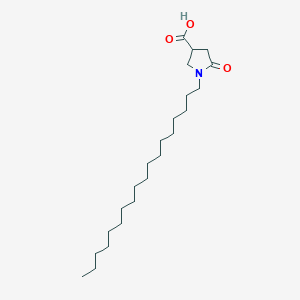

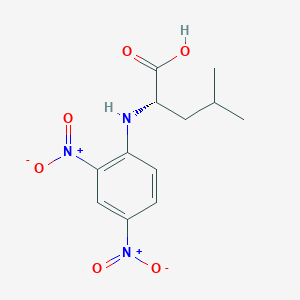

La ciclazosina es un compuesto orgánico sintético conocido por su función como antagonista del receptor adrenérgico alfa-1B. Químicamente se clasifica como una amida de ácido monocarboxílico, obtenida por la condensación formal del grupo carboxilo del ácido furoico con el grupo amino secundario de la 6,7-dimetoxi-2-[(4aR,8aS)-octahidroquinoxalin-1-il]quinazolin-4-amina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La ciclazosina puede sintetizarse mediante un proceso de varios pasos que implica los siguientes pasos clave:

Formación del Núcleo de Quinazolina: La síntesis comienza con la preparación del núcleo de quinazolina, que implica la reacción de 6,7-dimetoxi-2-aminobenzonitrilo con reactivos apropiados para formar el anillo de quinazolina.

Introducción del Fragmento de Ácido Furoico: El grupo carboxilo del ácido furoico se condensa luego con el grupo amino secundario del núcleo de quinazolina para formar la estructura de amida de ácido monocarboxílico.

Ciclización Final: El paso final implica la ciclización para formar el sistema de anillos de octahidroquinoxalina, lo que resulta en la formación de ciclazosina.

Métodos de Producción Industrial: La producción industrial de ciclazosina sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar la calidad y el rendimiento consistentes del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La ciclazosina se somete a varias reacciones químicas, que incluyen:

Oxidación: La ciclazosina se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula de ciclazosina.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Por lo general, se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución, dependiendo de la modificación deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de ciclazosina y análogos sustituidos con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

La ciclazosina se ha estudiado ampliamente por sus aplicaciones en varios campos científicos:

Química: La ciclazosina se utiliza como un compuesto de referencia en estudios que involucran antagonistas del receptor adrenérgico alfa-1B.

Biología: En la investigación biológica, la ciclazosina se utiliza para investigar el papel de los receptores adrenérgicos alfa-1B en varios procesos fisiológicos.

Medicina: La ciclazosina tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como la hipertensión y la hiperplasia prostática benigna.

Mecanismo De Acción

La ciclazosina ejerce sus efectos uniéndose selectivamente y bloqueando los receptores adrenérgicos alfa-1B. Esta acción conduce a la inhibición de las vías de señalización adrenérgica, lo que resulta en vasodilatación y reducción de la presión arterial. Los objetivos moleculares de la ciclazosina incluyen los receptores adrenérgicos alfa-1B ubicados en las células del músculo liso vascular. Al bloquear estos receptores, la ciclazosina evita la unión de catecolaminas endógenas, lo que reduce la vasoconstricción y promueve la vasodilatación .

Comparación Con Compuestos Similares

La ciclazosina es parte de una clase de compuestos conocidos como antagonistas del receptor adrenérgico alfa-1. Los compuestos similares incluyen:

Prazosin: Otro antagonista del receptor adrenérgico alfa-1 con un mecanismo de acción similar pero un perfil de selectividad diferente.

Doxazosina: Conocida por sus efectos hipotensores de larga duración, la doxazosina se utiliza en el tratamiento de la hipertensión y la hiperplasia prostática benigna.

Unicidad de la Ciclazosina: La ciclazosina es única debido a su alta selectividad para los receptores adrenérgicos alfa-1B, lo que la distingue de otros antagonistas del receptor adrenérgico alfa-1. Esta selectividad la hace particularmente útil en la investigación centrada en los roles específicos de los receptores adrenérgicos alfa-1B en los procesos fisiológicos y patológicos .

Propiedades

Número CAS |

139953-73-4 |

|---|---|

Fórmula molecular |

C23H27N5O4 |

Peso molecular |

437.5 g/mol |

Nombre IUPAC |

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |

InChI |

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |

Clave InChI |

XBRXTUGRUXGBPX-DLBZAZTESA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

SMILES isomérico |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

Sinónimos |

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.